{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science. This compound features a difluoromethyl group attached to a pyrazole ring, which is further connected to a propylamine group. The unique structure of this compound makes it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines. For instance, the reaction of 1,3-difluoroacetone with hydrazine hydrate under acidic conditions can yield the desired pyrazole ring.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a nucleophilic substitution reaction using difluoromethyl halides.
Attachment of the Propylamine Group: The final step involves the alkylation of the pyrazole ring with propylamine under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of catalysts and optimized reaction conditions can further improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols, typically under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Agrochemistry: It is explored for its use as a pesticide or herbicide due to its biological activity.
Material Science: The compound is investigated for its potential use in the development of new materials with unique properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(difluoromethyl)-1H-pyrazole-4-carboxylic acid amide
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide
- 1,3,5-trisubstituted-1H-pyrazoles
Uniqueness
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}propylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H14ClF2N3 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H13F2N3.ClH/c1-2-4-11-6-7-3-5-12-13(7)8(9)10;/h3,5,8,11H,2,4,6H2,1H3;1H |
InChI Key |
YMZVYBYHYUSTNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNCC1=CC=NN1C(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.